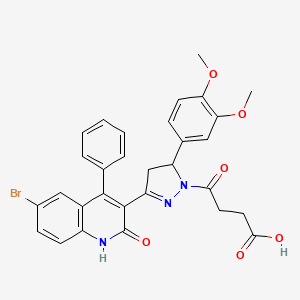

4-(3-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid

Description

The compound 4-(3-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid is a heterocyclic derivative featuring:

- A 6-bromo-2-hydroxy-4-phenylquinoline core, which contributes to aromatic stacking and hydrogen-bonding capabilities.

- A 4,5-dihydro-1H-pyrazole ring substituted with a 3,4-dimethoxyphenyl group, enhancing steric bulk and electronic effects.

This structure is designed for therapeutic applications, leveraging the pharmacophoric features of quinoline (antimicrobial, anticancer properties) and pyrazoline (anti-inflammatory, kinase inhibition) scaffolds .

Properties

IUPAC Name |

4-[5-(6-bromo-2-oxo-4-phenyl-1H-quinolin-3-yl)-3-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H26BrN3O6/c1-39-24-11-8-18(14-25(24)40-2)23-16-22(33-34(23)26(35)12-13-27(36)37)29-28(17-6-4-3-5-7-17)20-15-19(31)9-10-21(20)32-30(29)38/h3-11,14-15,23H,12-13,16H2,1-2H3,(H,32,38)(H,36,37) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSQYYAFIDSNKJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2CC(=NN2C(=O)CCC(=O)O)C3=C(C4=C(C=CC(=C4)Br)NC3=O)C5=CC=CC=C5)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H26BrN3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

604.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Key Observations:

- Halogen Effects : Bromine (target compound, 64) increases molecular weight and stability compared to chlorine (25) or fluorine (23). Fluorine in 23 improves metabolic stability .

- Aryl Substituents: The 3,4-dimethoxyphenyl group in the target compound introduces greater steric hindrance and electron density compared to monohalogenated analogs (e.g., 22, 23) .

- Synthetic Efficiency : Compound 64 achieves a 91% yield via microwave-assisted synthesis, suggesting optimized conditions for brominated derivatives .

Physicochemical and Pharmacokinetic Properties

- Acid Dissociation (pKa): Analogs like ’s compound exhibit pKa ~4.84, suggesting the oxobutanoic acid moiety deprotonates at physiological pH, aiding ionic interactions in biological targets .

- Purity and Characterization : All analogs report >94% purity via HPLC, with structural confirmation through NMR and HRMS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.